2-[(3-Methoxyphenyl)amino]butanoic acid
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Overview
Description
2-[(3-Methoxyphenyl)amino]butanoic acid is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 3-methoxyaniline with butanoic acid derivatives. One common method is the Ullmann-type aryl amination reaction, where 3-methoxyaniline is reacted with an appropriate butanoic acid derivative under specific conditions, such as the presence of a copper catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar reaction pathways as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl Butanoic Acid: Similar structure but with the methoxy group in the para position.
3-Aminobutanoic Acid: Lacks the methoxy group and has a simpler structure.
3-(4-Methoxyphenyl)butanoic Acid: Similar structure but with the methoxy group in the para position.
Uniqueness
2-[(3-Methoxyphenyl)amino]butanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Biological Activity
2-[(3-Methoxyphenyl)amino]butanoic acid, also known by its chemical identifier 1049805-14-2, is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The methoxy and amino groups enhance its binding affinity and reactivity with various enzymes and receptors, leading to diverse biological effects. Research indicates that the compound may influence pathways related to neurotransmitter modulation, particularly in pain management contexts.
Pharmacological Studies
- Antinociceptive Properties : Recent studies have explored the compound's potential in managing neuropathic pain. In vivo experiments demonstrated that derivatives of this compound exhibited significant antinociceptive effects in rodent models, particularly in chemotherapy-induced neuropathic pain models and diabetic neuropathic pain models .
- GABA Transporter Inhibition : The compound has been evaluated for its inhibitory effects on gamma-aminobutyric acid (GABA) transporters (mGAT1–4). Compounds derived from this structure showed varying degrees of inhibition on GABA uptake, suggesting potential applications in treating conditions related to GABAergic dysfunction .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Methoxyphenyl Butanoic Acid | Methoxy group in para position | Similar but less effective |
3-Aminobutanoic Acid | Lacks methoxy group | Simplified structure, reduced activity |
3-(4-Methoxyphenyl)butanoic Acid | Methoxy group in para position | Similar activity profile |
The positioning of the methoxy group significantly influences the compound's chemical reactivity and biological activity.
Study on Neuropathic Pain
In a study focused on neuropathic pain resistance, derivatives of this compound were tested for their efficacy in rodent models. The results indicated that certain compounds demonstrated a significant reduction in pain responses without inducing motor deficits, highlighting their therapeutic potential .
GABA Transporter Inhibition Study
Another study assessed the inhibitory potency of various derivatives on GABA transporters using competitive mass spectrometry assays. The results showed that several compounds could reduce GABA uptake by more than 50% at concentrations around 100 μM, indicating their potential as therapeutic agents for disorders involving GABAergic transmission .
Properties
IUPAC Name |
2-(3-methoxyanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(13)14)12-8-5-4-6-9(7-8)15-2/h4-7,10,12H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXPZXYOOPULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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